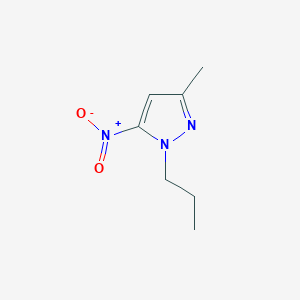
1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrazole, a class of heterocyclic compounds that have received considerable attention due to their diverse chemotherapeutic actions .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of new Schiff bases were synthesized by microwave-assisted reactions of substituted 1-phenyl-1H-pyrazole-4-carbaldehyde and 2-aminophenol in ethanol . The synthesized compounds were characterized by elemental analysis and spectroscopic (IR, 1H NMR, and MS) data .Molecular Structure Analysis
The molecular structure of “1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde” and its derivatives has been studied using single-crystal XRD data . Molecular docking studies were performed to gain a comprehensive understanding of possible binding modes .Chemical Reactions Analysis
The chemical reactions involving “1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde” are diverse. For example, it has been used in the synthesis of Schiff bases . Other reactions include the formation of pyrazoline intermediates under mild conditions .Applications De Recherche Scientifique
Heterocyclic Chalcones Synthesis
1-Acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde serves as a precursor for the synthesis of heterocyclic chalcones. Chalcones (1,3-diaryl-2-propen-1-ones) are widely distributed in nature and are intermediates in flavonoid biosynthesis. Researchers have developed an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols, bearing a formyl or acetyl group on the C4 position of the pyrazole ring. This synthesis involves a base-catalyzed Claisen–Schmidt condensation reaction. Isomeric chalcones can be further reacted with N-hydroxy-4-toluenesulfonamide to establish regioselective formation of 3,5-disubstituted 1,2-oxazoles. The characterization of these novel pyrazole-chalcones and 1,2-oxazoles is achieved through an in-depth analysis of NMR spectral data using standard and advanced NMR spectroscopy techniques .
Biological Properties and Applications
1-Acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits several noteworthy biological properties, making it relevant for various applications:
- Antiviral Properties : Xanthohumol, a chalcone analog, exhibited antiviral activity against bovine viral diarrhea virus, herpes simplex viruses (HSV-1 and HSV-2), cytomegalovirus (CMV), and coronaviruses. It also showed anti-HIV-1 activity .
Design of Anti-Tubercular Agents
Compound VIII and its analogues, designed based on the pyrazole scaffold, hold promise as anti-tubercular agents. The design process combines in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
It’s synthesized from 1-phenyl-1h-pyrazol-3-ols bearing a formyl or acetyl group on the c4 position of the pyrazole ring, employing a base-catalysed claisen–schmidt condensation reaction . This suggests that it might interact with its targets through the acetyl and formyl groups, inducing changes in the target molecules.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (21422) and molecular formula (C12 H10 N2 O2) suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
1-acetyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9(16)14-7-11(8-15)12(13-14)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWZISYGONTAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245548 | |
| Record name | 1-Acetyl-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004451-68-6 | |
| Record name | 1-Acetyl-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004451-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-(Benzo[D][1,3]dioxol-5-YL)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3197238.png)

